molecular formula C9H15N3 B13304580 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13304580
M. Wt: 165.24 g/mol
InChI Key: GQRKAXFMCFYAAF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1-methylcyclopropyl group attached to the third position of the pyrazole ring and two methyl groups at the first and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 1-methylcyclopropyl group: This can be achieved through a substitution reaction where a suitable precursor, such as a halogenated cyclopropane, reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenyl-1H-pyrazole: Similar pyrazole structure but with a phenyl group instead of a 1-methylcyclopropyl group.

    1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 1-methylcyclopropyl group.

Uniqueness

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This unique structural feature can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylcyclopropyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-6-7(9(2)4-5-9)11-12(3)8(6)10/h4-5,10H2,1-3H3

InChI Key

GQRKAXFMCFYAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2(CC2)C)C)N

Origin of Product

United States

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